molecular formula C23H25N3O5S B2359061 N-benzyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-15-2

N-benzyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2359061
CAS RN: 878058-15-2
M. Wt: 455.53
InChI Key: NQDPAHPSJOAJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as BMS-345541, is a synthetic compound that belongs to the class of benzylsulfonamide derivatives. It was first synthesized by Bristol-Myers Squibb as a selective inhibitor of IκB kinase (IKK) and has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Anti-HIV Activity

The combination of benzyl, indole, and sulfonylacetamide groups may offer a unique approach to inhibiting HIV replication. Research into this compound could focus on its potential use as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs used to treat HIV/AIDS.

These applications are based on the known properties of the functional groups present in the compound. Further research and experimentation would be necessary to confirm the efficacy of N-benzyl-2-sulfonylacetamide in these applications. It’s important to note that while the search results provided insights into related compounds and their applications, specific information on this compound was not directly available . Therefore, the applications discussed are extrapolated from the known activities of similar molecular structures and should be validated through empirical research.

properties

IUPAC Name

N-benzyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c27-22(24-14-18-6-2-1-3-7-18)17-32(29,30)21-15-26(20-9-5-4-8-19(20)21)16-23(28)25-10-12-31-13-11-25/h1-9,15H,10-14,16-17H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDPAHPSJOAJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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